![molecular formula C15H13N3 B14083133 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole CAS No. 1025-89-4](/img/structure/B14083133.png)
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole
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Overview
Description
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization with an appropriate reagent . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield and scalability . These methods often utilize heterogeneous catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as aromatase, which is involved in the synthesis of estrogen . This inhibition can lead to reduced proliferation of cancer cells. The compound’s ability to form hydrogen bonds with various targets enhances its pharmacokinetic and pharmacological properties .
Comparison with Similar Compounds
1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry.
1,2,4-Triazole: Similar to 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole but with different substituents, leading to varied chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential use in drug development make it a compound of significant interest in medicinal chemistry .
Biological Activity
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3, with a molecular weight of 249.31 g/mol. The structure features a triazole ring substituted with two phenyl groups and a methyl group at the 5 position. This configuration is crucial as it influences the compound's reactivity and biological potency.
Property | Value |
---|---|
CAS No. | 1029-38-5 |
Molecular Formula | C16H15N3 |
Molecular Weight | 249.31 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit aromatase activity, an enzyme critical in estrogen biosynthesis. By binding to the active site of aromatase, the compound reduces estrogen levels, thereby inhibiting the growth of estrogen-dependent cancer cells such as those found in breast cancer.
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Inhibition of cell growth : The compound led to a notable decrease in cell viability.
- Induction of apoptosis : Flow cytometry analysis demonstrated an increase in early and late apoptosis rates after treatment.
This suggests that the compound may effectively induce apoptosis through cell cycle arrest at the G1/S phase.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membrane integrity and interference with metabolic pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other triazole derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Aromatase inhibition; membrane disruption |
5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole | Moderate | High | Similar mechanisms as above |
1,3-Diphenyl-1H-1,2,4-triazole | Low | Moderate | Less effective due to structural differences |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value in the low micromolar range.
- Antibacterial Properties : A recent study evaluated its antimicrobial effects against various bacterial strains. The results indicated that it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
CAS No. |
1025-89-4 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)17-18(12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
GDYDLKDQIOOXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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